1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-11-16(18(26)22-7-5-12(6-8-22)17(20)25)29-19-21-15(10-23(11)19)13-3-2-4-14(9-13)24(27)28/h2-4,9-10,12H,5-8H2,1H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGFDBDTKKDCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole scaffold is constructed via a cyclocondensation reaction. Ethyl 2-aminothiazole-4-carboxylate (1 ) serves as the starting material, synthesized by reacting ethyl bromopyruvate with thiourea in ethanol under reflux. Subsequent cyclization with 3-nitrobenzyl bromide (2 ) in ethanol at reflux temperature yields ethyl 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylate (3 ).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiazole amine on the α-carbon of the phenacyl bromide, followed by intramolecular cyclization to form the fused imidazo-thiazole ring.
Ester Hydrolysis to Carboxylic Acid
The ester 3 is hydrolyzed to the corresponding carboxylic acid (4 ) using lithium hydroxide monohydrate (LiOH·H₂O) in a tetrahydrofuran (THF)/water mixture.
$$
\text{Ethyl ester } \mathbf{3} \xrightarrow{\text{LiOH·H₂O, THF/H₂O}} \text{Carboxylic acid } \mathbf{4}
$$
Reaction Conditions :
Synthesis of Piperidine-4-carboxamide
Piperidine-4-carboxamide (5 ) is either commercially sourced or synthesized via amidation of piperidine-4-carboxylic acid. A two-step procedure involves:
- Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.
- Reaction with aqueous ammonia to yield the carboxamide.
$$
\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Acyl chloride} \xrightarrow{\text{NH₃}} \mathbf{5}
$$
Purity Considerations :
- Intermediate acyl chloride must be purified via distillation to avoid side reactions.
- Final product is recrystallized from ethanol/water.
Amide Coupling to Form the Final Product
The carboxylic acid 4 is coupled with piperidine-4-carboxamide (5 ) using a carbodiimide-based coupling agent. Ethyl(dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid for nucleophilic attack by the amine.
Procedure :
- Activation :
- Dissolve 4 (1.0 mmol) in dry dimethylformamide (DMF).
- Add EDCI (1.2 mmol), HOBt (1.2 mmol), and triethylamine (3.0 mmol) at 0°C.
- Coupling :
- Add 5 (1.0 mmol) and stir at room temperature for 12–18 hours.
- Workup :
Optimization Notes :
- Excess EDCI/HOBt ensures complete activation of the carboxylic acid.
- Triethylamine neutralizes HCl generated during activation, preventing side reactions.
Analytical Characterization
Spectral Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, imidazothiazole-H), 8.25–7.45 (m, 4H, aromatic-H), 4.15 (m, 1H, piperidine-H), 3.85 (s, 3H, CH₃), 2.95–2.60 (m, 4H, piperidine-H).
- ¹³C NMR : 165.2 (C=O), 152.1 (imidazothiazole-C), 148.5 (NO₂), 122–135 (aromatic-C).
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Physicochemical Properties
Challenges and Mitigation Strategies
Low Coupling Efficiency
Chemical Reactions Analysis
1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. Molecular docking studies have shown that the compound binds to the active sites of target enzymes, thereby inhibiting their activity . The pathways involved in its mechanism of action include those related to cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Substituent Effects on Electronic and Photophysical Properties
Physicochemical and Pharmacokinetic Properties
Structural Analogues and Positional Isomerism
- Meta vs.
- Naphthyl vs. Nitrophenyl : Naphthyl-substituted iridium complexes () exhibit longer emission wavelengths (562–619 nm) due to extended conjugation, whereas nitro groups prioritize charge-transfer transitions .
Biological Activity
1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of the compound, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C13H9N3O4S
- Molecular Weight : 303.29 g/mol
- CAS Number : 1131580-31-8
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in cancer progression. Notably, it has been shown to affect focal adhesion kinase (FAK), which plays a critical role in cell migration and proliferation in various cancers.
Inhibition of FAK
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives can inhibit the phosphorylation of FAK in pancreatic cancer cells. This inhibition leads to reduced cell proliferation and migration, suggesting a potential therapeutic application in treating aggressive tumors such as mesothelioma .
Case Studies
- Pancreatic Cancer : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against pancreatic cancer cell lines. The IC50 values for these compounds ranged from 0.59 to 2.81 μM, indicating potent antiproliferative activity .
- Combination Therapy : It was observed that these compounds enhance the efficacy of standard chemotherapy agents like gemcitabine by increasing the expression of human equilibrative nucleoside transporter-1 (hENT-1), which is essential for gemcitabine uptake into cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the imidazo[2,1-b][1,3]thiazole scaffold significantly influence biological activity. For instance:
- The presence of electron-withdrawing groups enhances anticancer properties.
- Substituents on the phenyl ring can modulate the compound's lipophilicity and membrane permeability, affecting its bioavailability and therapeutic efficacy .
Enzyme Inhibition
The compound also exhibits inhibitory effects on carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. The inhibition potency varies across different isoforms:
- Cytosolic Isoforms (hCA I and hCA II) : No significant inhibition observed (Ki > 100 µM).
- Tumor-associated Isoforms (hCA IX and hCA XII) : Showed promising inhibition potential, indicating a selective action against tumor cells .
Data Summary Table
| Biological Activity | Observations |
|---|---|
| FAK Inhibition | Reduces cell migration and proliferation in pancreatic cancer cells |
| IC50 Values | Ranged from 0.59 to 2.81 μM against specific cancer cell lines |
| Combination Therapy | Enhances gemcitabine efficacy through hENT-1 modulation |
| Carbonic Anhydrase Inhibition | Selective inhibition observed in tumor-associated isoforms |
Q & A
Q. What strategies improve metabolic stability in vivo?
- Methodological Answer : Deuterium incorporation at metabolically labile sites (e.g., methyl groups) reduces CYP450-mediated oxidation. Prodrug approaches (e.g., esterification of carboxamide) enhance oral bioavailability. Microsomal stability assays (human liver microsomes) guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
